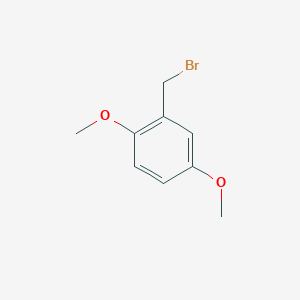

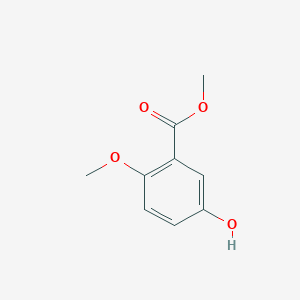

![molecular formula C9H12BrNOS B1269182 4-[(4-溴噻吩-2-基)甲基]吗啉 CAS No. 194851-19-9](/img/structure/B1269182.png)

4-[(4-溴噻吩-2-基)甲基]吗啉

描述

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization and bromination. For instance, a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, was synthesized via a cyclization reaction, reduction, and acidification, achieving a yield of 62.3% (Tan Bin, 2011). Another similar compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing antimicrobials, was synthesized through bromination and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).

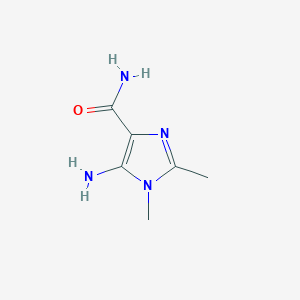

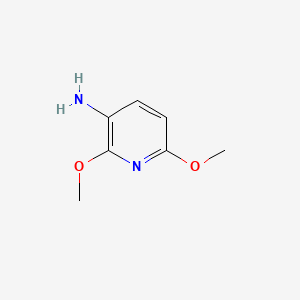

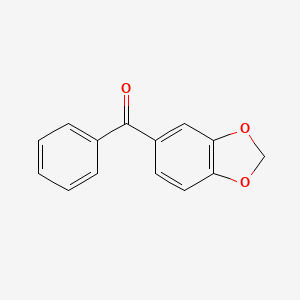

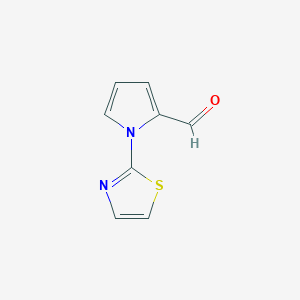

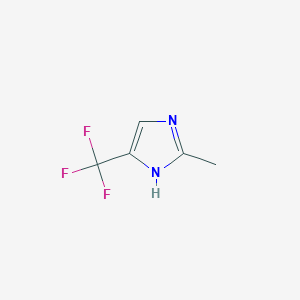

Molecular Structure Analysis

Morpholine derivatives are characterized by their unique molecular structures. The structure of similar compounds has been confirmed through techniques like NMR, IR, and Mass spectral studies. For example, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine's structure was confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

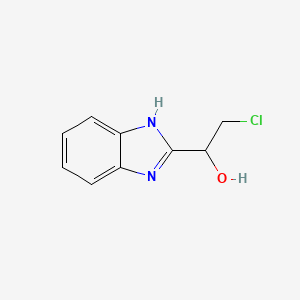

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, including condensation, chlorination, and nucleophilic substitution, as seen in the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives (H. Lei et al., 2017). These reactions contribute to their versatile chemical properties.

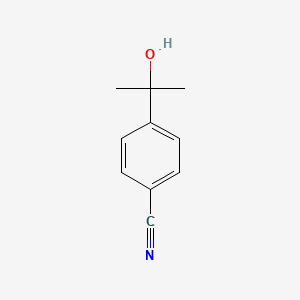

Physical Properties Analysis

The physical properties of morpholine derivatives like melting points, solubility, and crystalline structure can be determined through various analytical techniques. For instance, the physical structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was analyzed using X-ray structural analysis (Taylor Chin et al., 2010).

Chemical Properties Analysis

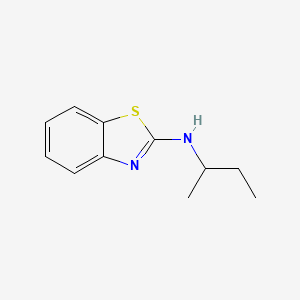

Morpholine derivatives exhibit a range of chemical properties, such as reactivity with different functional groups and stability under various conditions. The reactivity and synthesis route of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase demonstrate their chemical versatility (R. Alexander et al., 2008).

科学研究应用

合成应用

高效合成有效的抗菌剂

吗啉衍生物已用于合成有效的抗菌剂。Kumar 等人 (2007) 描述了 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉的九步合成,它是抗菌药物(如槟榔碱衍生物)中的重要成分 (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007)。

金属氧化剂反应

吗啉化合物在与四乙酸铅和其他金属氧化剂反应时,会生成 N-乙酰吗啉等产物,展示了在合成有机化学中的潜力 (F. Corbani, B. Rindonek, & Carlo Scolastico, 1973)。

吗啉盐酸盐的合成

从 2-溴-1-(4-甲氧基苯基)-1-丙酮合成 2-(4-甲氧基苯基)-3-甲基吗啉盐酸盐,展示了吗啉在创建各种药物化合物中的多功能性 (Tan Bin, 2011)。

药物化学应用

抗真菌药物研究

Bushuieva 等人 (2022) 研究了吗啉衍生物的致突变效应和预测的致癌性,突出了其在创建新型抗真菌药物中的潜力 (I. V. Bushuieva, K. Petrova, B. Kyrychko, & V. Parchenko, 2022)。

抑制 PI3K-AKT-mTOR 通路

Hobbs 等人 (2019) 发现了一种不含氮的吗啉异构体,它有望成为 PI3K-AKT-mTOR 通路中的抑制剂,该通路是癌症治疗中的关键靶点 (H. Hobbs, G. Bravi, I. Campbell, et al., 2019)。

安全和危害

4-[(4-Bromothien-2-YL)methyl]morpholine is considered hazardous. It can cause serious eye damage and severe skin burns. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

属性

IUPAC Name |

4-[(4-bromothiophen-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQVGDMXJNORKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354816 | |

| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194851-19-9 | |

| Record name | 4-[(4-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)